

A Comparative Guide to the Cross-Reactivity of APE1 Antibodies from Different Species

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Apurinic/aprimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/aprimidinic (AP) sites in DNA. It also functions as a redox regulator of various transcription factors, making it a key player in cellular responses to oxidative stress, gene expression, and cell proliferation. The study of APE1 across different species is crucial for translating findings from model organisms to human physiology and disease. The choice of a reliable antibody with well-characterized cross-reactivity is paramount for accurate and reproducible experimental results.

This guide provides a comparative analysis of commercially available APE1 antibodies from different host species, focusing on their cross-reactivity with human, mouse, and rat orthologs. The information presented is compiled from publicly available datasheets and scientific literature to aid researchers in selecting the most suitable antibody for their specific application.

Performance Comparison of APE1 Antibodies

The following tables summarize the key characteristics and recommended applications of various APE1 antibodies. It is important to note that the absence of direct, side-by-side comparative studies from independent laboratories is a current limitation in the field. The performance data presented here is primarily derived from manufacturer's validation data.

Rabbit Anti-APE1 Antibodies

Vendor	Product ID	Type	Immunogen	Reactivity	Validated Applications & Recommended Dilutions
Cell Signaling Technology	#4128	Polyclonal	Synthetic peptide corresponding to amino acids surrounding Ala230 of human Ape1. [1]	H, M, R[1]	Western Blotting (WB): 1:1000[1]
ABIN	ABIN3044417	Polyclonal	A synthetic peptide corresponding to a sequence in the middle region of human APE1. [2]	H, M, R[2]	WB: 0.1-0.5 µg/mL, Immunohistochemistry (IHC), Immunofluorescence (IF), Immunocytochemistry (ICC)[2]
NovoPro Bioscience	N/A	Monoclonal	A synthetic peptide of human APE1. [3]	H, M, R[3]	WB: 1:2000-1:10000[3]

Mouse Anti-APE1 Antibodies

Vendor	Product ID	Type	Immunogen	Reactivity	Validated Applications & Recommended Dilutions
Thermo Fisher Scientific	MA5-45056	Monoclonal (Clone: 12H2)	Recombinant protein within Human APE1 aa 20-350.[4]	H, M[4]	WB: 1:1000-1:5000, IHC (Paraffin): 1:50-1:200, ICC/IF: 1:50, Flow Cytometry: 1:50-1:100[4]
Abcam	ab194	Monoclonal (Clone: 13B8E5C2)	Native Full Length Protein corresponding to Human APEX1.[5]	H, M[5]	WB: 1/5000, IHC-P: 1/2000[5]
R&D Systems	MAB1044	Monoclonal (Clone: 200913)	E. coli-derived recombinant human APE.[6]	H, M, R[6]	WB: 0.5 µg/mL[6]
Thermo Fisher Scientific	MA1-440	Monoclonal (Clone: 13B8E5C2)	Full-length recombinant human APE protein.[7]	Dog, H, M, Non-human primate, R[7]	WB: 1:1000, IHC (P): 1:50-1:1000, IHC (Frozen): 1/5000, ICC/IF: 1:50-1:500, Flow Cytometry: 2-5 µg/mL, Immunopreci

pitiation, ChIP,
RNA
Immunopreci
pitation[7]

Experimental Methodologies

Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for key applications, synthesized from general best practices and manufacturer's recommendations.

Western Blotting Protocol for APE1 Detection

This protocol provides a general framework for the detection of APE1 in human, mouse, and rat cell lysates or tissue homogenates.



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Caption: Western Blotting workflow for APE1 detection.

1. Sample Preparation:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes at 95°C.

2. SDS-PAGE and Protein Transfer:

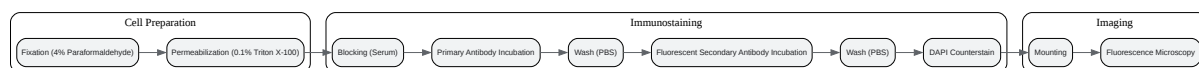
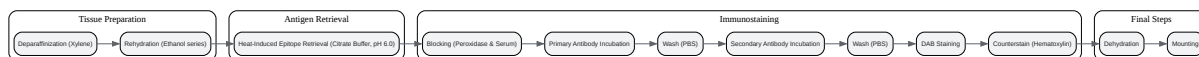
- Separate proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.

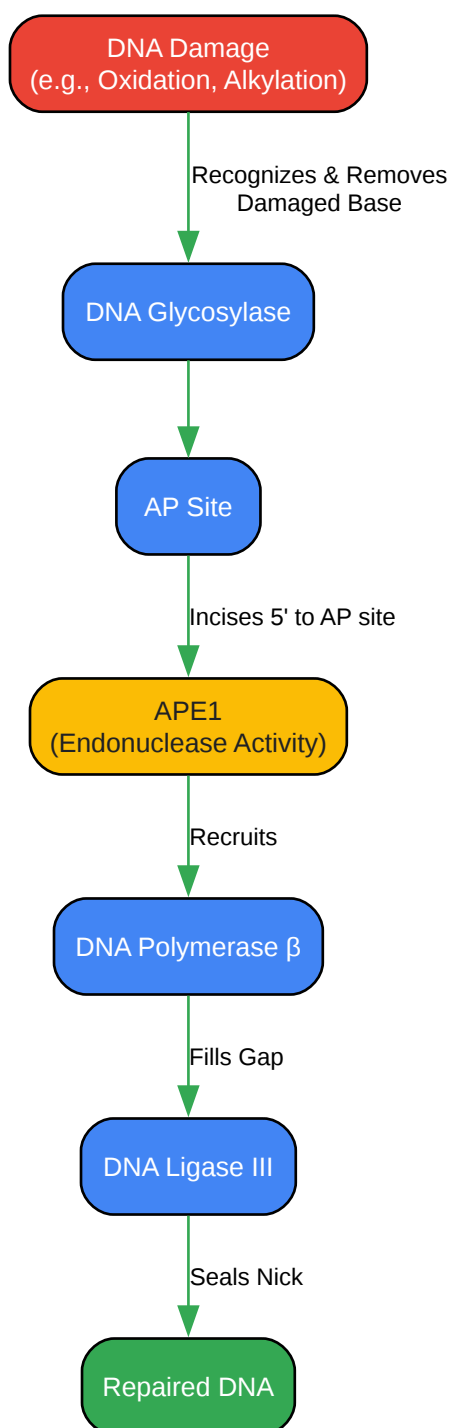
3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary APE1 antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for APE1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting APE1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.





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